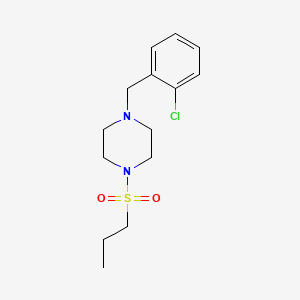
(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine
カタログ番号 B5664951
分子量: 255.31 g/mol
InChIキー: KUJMIJGEYUBSNU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine is a chemical compound belonging to the class of benzodioxepines.
- It is structurally related to other compounds in this class, characterized by a benzodioxepine core, which is a fused two-ring system consisting of a benzene ring and a seven-membered dioxepin ring.
Synthesis Analysis
- The synthesis of benzazepine derivatives, closely related to (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine, typically involves the cyclization of certain amino alcohols, followed by specific functional group transformations (Pfeiffer et al., 1982).
- Another method involves the transformation of 3-phenyl-3-(2-aminoethyl)phthalides to tetrahydrobenzazepin-1-ones under specific conditions (Ackerman et al., 1972).
Molecular Structure Analysis
- The molecular structure of benzodioxepine derivatives is characterized by a central dioxepin ring fused to a phenyl group. This structure is critical for the chemical and biological properties of these compounds.
Chemical Reactions and Properties
- Benzazepines, including (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine, can undergo various chemical reactions based on their functional groups. They often exhibit reactions typical of aromatic compounds and can participate in electrophilic substitution reactions.
- Some benzodioxepines have been studied for their dopaminergic activity, indicating potential biological relevance (Pfeiffer et al., 1982).
Physical Properties Analysis
- The physical properties of benzodioxepines depend on their specific structure and substituents. Typically, they are solid at room temperature and can vary in solubility depending on the nature of the substituent groups.
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, of (1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)phenylamine and its derivatives, are influenced by the electron-donating or withdrawing nature of the substituents on the benzodioxepin core.
- Their interaction with biological targets, such as dopamine receptors, can be attributed to the specific arrangement and nature of these substituents (Pfeiffer et al., 1982).
特性
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-8-15(9-3-1)17-10-16-18-11-13-6-4-5-7-14(13)12-19-16/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJMIJGEYUBSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2COC(O1)CNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![(1S*,5R*)-3-(3,5-dichloro-4-methylbenzoyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5664869.png)

![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)



![2-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664922.png)

![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)
![1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
![1-[(2-bromophenoxy)acetyl]azepane](/img/structure/B5664978.png)
![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)
